molecular formula C8H17NO2 B573566 5-Ethoxy-2-isopropylisoxazolidine CAS No. 174497-84-8

5-Ethoxy-2-isopropylisoxazolidine

Cat. No.: B573566
CAS No.: 174497-84-8
M. Wt: 159.229
InChI Key: HWHORMRGACHSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-isopropylisoxazolidine is a heterocyclic compound that features an isoxazolidine ring, which is a five-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-isopropylisoxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-amino alcohols with ethyl propiolate under mild conditions. This reaction can be catalyzed by transition metals such as copper or ruthenium, although metal-free methods are also available . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-isopropylisoxazolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Ethoxy-2-isopropylisoxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-isopropylisoxazolidine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring with one nitrogen and one oxygen atom, similar to isoxazolidine but with different reactivity and applications.

    Oxazolidine: Another five-membered ring compound, often used in medicinal chemistry and materials science.

Uniqueness

5-Ethoxy-2-isopropylisoxazolidine is unique due to its specific substituents (isopropyl and ethoxy groups), which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds .

Properties

CAS No.

174497-84-8

Molecular Formula

C8H17NO2

Molecular Weight

159.229

IUPAC Name

5-ethoxy-2-propan-2-yl-1,2-oxazolidine

InChI

InChI=1S/C8H17NO2/c1-4-10-8-5-6-9(11-8)7(2)3/h7-8H,4-6H2,1-3H3

InChI Key

HWHORMRGACHSKL-UHFFFAOYSA-N

SMILES

CCOC1CCN(O1)C(C)C

Synonyms

Isoxazolidine, 5-ethoxy-2-(1-methylethyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.